molecular formula C15H11I B054206 2-(Iodomethyl)anthracene CAS No. 117929-45-0

2-(Iodomethyl)anthracene

Cat. No. B054206
M. Wt: 318.15 g/mol
InChI Key: JWHPNTYBBINCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Iodomethyl)anthracene is a chemical compound that belongs to the family of anthracene derivatives. It is widely used in scientific research as a fluorescent probe due to its ability to absorb and emit light in the visible range. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of biochemistry and molecular biology.

Mechanism Of Action

The mechanism of action of 2-(Iodomethyl)anthracene involves the formation of a covalent bond between the iodomethyl group and the nucleophilic sites on the target molecule. This covalent bond results in the formation of a stable adduct that can be detected using fluorescence spectroscopy.

Biochemical And Physiological Effects

2-(Iodomethyl)anthracene has been shown to have minimal toxicity and does not affect the viability of cells or organisms at low concentrations. However, at higher concentrations, it can cause cell death and DNA damage. This compound has also been shown to inhibit the activity of some enzymes and to interfere with the binding of ligands to proteins.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(Iodomethyl)anthracene as a fluorescent probe is its high sensitivity and specificity for nucleic acids. This compound can be used to detect small changes in the structure or conformation of nucleic acids, which makes it a valuable tool for studying the interactions between nucleic acids and proteins. However, one of the limitations of using this compound is its tendency to form aggregates at high concentrations, which can interfere with the accuracy of the results.

Future Directions

There are several future directions for the use of 2-(Iodomethyl)anthracene in scientific research. One possible direction is the development of new methods for the synthesis and purification of this compound. Another direction is the exploration of its potential applications in the field of drug discovery, particularly in the identification of new targets for drug development. Additionally, the use of this compound in the development of new diagnostic tools for the detection of nucleic acid-based diseases such as cancer and viral infections is an area of active research.

Synthesis Methods

The synthesis of 2-(Iodomethyl)anthracene involves the reaction of anthracene with iodomethane in the presence of a strong base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained by purification using column chromatography or recrystallization.

Scientific Research Applications

2-(Iodomethyl)anthracene is widely used in scientific research as a fluorescent probe for the detection of DNA and RNA. It has been used to study the structure and function of nucleic acids, as well as the interactions between nucleic acids and proteins. This compound has also been used to study the kinetics of enzyme-catalyzed reactions and the binding of ligands to proteins.

properties

CAS RN

117929-45-0

Product Name

2-(Iodomethyl)anthracene

Molecular Formula

C15H11I

Molecular Weight

318.15 g/mol

IUPAC Name

2-(iodomethyl)anthracene

InChI

InChI=1S/C15H11I/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9H,10H2

InChI Key

JWHPNTYBBINCLX-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CI

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CI

synonyms

2-(IODOMETHYL)-ANTHRACENE

Origin of Product

United States

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